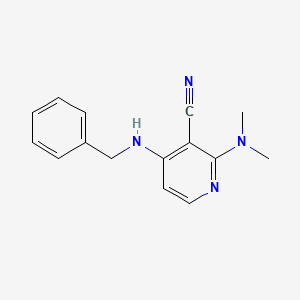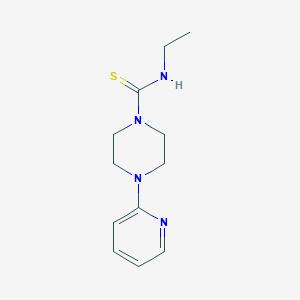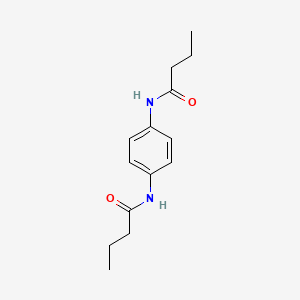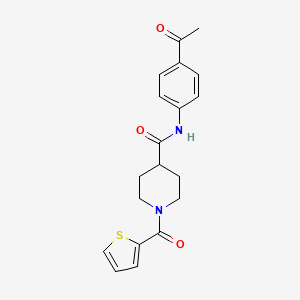
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate, also known as OBPA, is a heterocyclic organic compound that has gained significant attention in scientific research due to its various potential applications. OBPA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. In
科学的研究の応用
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been studied for its potential applications in different scientific fields, including chemistry, biology, and medicine. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been used as a fluorescent probe for the detection of various metal ions, such as copper, iron, and zinc. It has also been studied for its potential antibacterial, antifungal, and anticancer properties. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Moreover, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
作用機序
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate exerts its biological effects through different mechanisms, depending on the target molecule or organism. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to chelate metal ions, leading to the formation of stable complexes that can be detected by fluorescence spectroscopy. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has also been shown to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death. Moreover, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to induce apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the anti-apoptotic proteins.
Biochemical and physiological effects:
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been studied for its potential biochemical and physiological effects, including its toxicity, pharmacokinetics, and biodistribution. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to have low toxicity in vitro and in vivo, with no significant adverse effects reported. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has also been shown to have good pharmacokinetic properties, with high oral bioavailability and rapid elimination from the body. Moreover, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to accumulate in various organs, such as the liver, spleen, and kidneys, suggesting its potential for targeted drug delivery.
実験室実験の利点と制限
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its broad-spectrum antibacterial and antifungal activity, and its potential anticancer properties. However, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate also has some limitations, such as its limited solubility in water and some organic solvents, its potential for metal ion interference in biological samples, and its potential for off-target effects in vivo.
将来の方向性
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has several potential future directions for scientific research, including the development of new synthetic methods and derivatives with improved properties, the exploration of its potential applications in other fields, such as environmental monitoring and food safety, and the investigation of its molecular targets and signaling pathways. Moreover, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate can be used as a tool for the development of new diagnostic and therapeutic strategies for various diseases, such as cancer and infectious diseases.
合成法
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate can be synthesized using different methods, including the reaction of 2-aminophenol with ethyl acetoacetate and benzoyl chloride, and the reaction of 2-hydroxybenzamide with propionyl chloride and phosphorus pentoxide. These methods involve the use of various reagents and solvents and require different reaction conditions.
特性
IUPAC Name |
[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-2-15(19)21-12-9-7-11(8-10-12)16-18-14-6-4-3-5-13(14)17(20)22-16/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENQZABFWGUMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Oxo-4H-3,1-benzoxazin-2-YL)phenyl propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5726349.png)
![3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)

![11-[(3-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5726373.png)

![2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5726388.png)



![2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5726426.png)
![ethyl 2-({[(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5726434.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5726448.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5726454.png)
![methyl 5-{[2-(1-propen-1-yl)phenoxy]methyl}-2-furoate](/img/structure/B5726461.png)